molecular formula C36H48N4O7 B141861 Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide CAS No. 152015-61-7

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide

Cat. No.: B141861
CAS No.: 152015-61-7
M. Wt: 648.8 g/mol
InChI Key: WYINEYKFNBTACN-DTXPUJKBSA-N
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Description

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is a synthetic compound with the molecular formula C36H48N4O7 and a molecular weight of 648.79 g/mol . It is often used in biochemical research due to its specific properties and interactions with biological molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl (Cbz) group is commonly used as a protecting group for the amino acids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the individual amino acids and their oxidized derivatives .

Scientific Research Applications

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation and cleavage.

    Biology: Employed in studies of enzyme-substrate interactions, particularly in the context of protease activity.

    Medicine: Investigated for its potential use in drug development, particularly as a protease inhibitor.

    Industry: Utilized in the production of synthetic peptides for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is unique due to its specific sequence of leucine residues and the presence of the 4-methyl-coumaryl-7-amide group. This structure confers distinct biochemical properties, making it particularly useful in studies of protease activity and inhibition .

Properties

CAS No.

152015-61-7

Molecular Formula

C36H48N4O7

Molecular Weight

648.8 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C36H48N4O7/c1-21(2)15-28(37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)34(43)40-35(44)29(16-22(3)4)38-33(42)30(17-23(5)6)39-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30,37H,15-17,20H2,1-7H3,(H,38,42)(H,39,45)(H,40,43,44)/t28-,29-,30-/m0/s1

InChI Key

WYINEYKFNBTACN-DTXPUJKBSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Appearance

Assay:≥98%A solid

152015-61-7

Synonyms

enzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide
ZLLL-MCA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Reactant of Route 2
Reactant of Route 2
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Reactant of Route 3
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Reactant of Route 4
Reactant of Route 4
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Reactant of Route 5
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Reactant of Route 6
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide

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